Bis(thiophen-2-yl)-1,3-thiazol-2-amine

説明

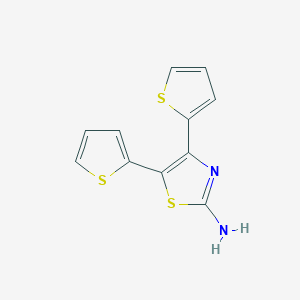

Bis(thiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with two thiophene groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(thiophen-2-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene aldehyde with a nitrile and elemental sulfur in the presence of a base . Another approach is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

化学反応の分析

Types of Reactions

Bis(thiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

科学的研究の応用

Bis(thiophen-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

作用機序

The mechanism of action of Bis(thiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

類似化合物との比較

Similar Compounds

Thiophene: A simpler heterocyclic compound with a single thiophene ring.

Thiazole: A heterocyclic compound with a thiazole ring but without the thiophene substituents.

Bis(thiophen-2-yl)benzothiadiazole: A related compound with a benzothiadiazole core instead of a thiazole core.

Uniqueness

Bis(thiophen-2-yl)-1,3-thiazol-2-amine is unique due to its combination of thiophene and thiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics .

生物活性

Bis(thiophen-2-yl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its anticancer, antioxidant, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole moieties. The structural characterization of the synthesized compounds is generally confirmed through various spectroscopic methods including NMR and IR spectroscopy. For instance, the presence of characteristic peaks corresponding to the thiazole and thiophene rings can be observed in the IR spectrum, confirming the successful formation of the compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, compounds derived from thieno[2,3-b]thiophene exhibited significant cytotoxic effects against prostate cancer (PC-3) cell lines. One study reported that certain derivatives showed IC50 values ranging from 0.003 μM to 24.213 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.912 μM) .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| 8b | PC-3 | 24.213 | Doxorubicin (0.912) |

| 5 | PC-3 | 0.003 | Highly potent |

| 6 | PC-3 | 19.9 | Moderate activity |

Antioxidant Activity

The antioxidant properties of this compound have also been assessed using DPPH radical scavenging assays. One derivative demonstrated an IC50 value of 56.26 μM, outperforming standard antioxidants like N-acetylcysteine (IC50 = 105.9 μM). This suggests that the compound may play a role in mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays, particularly against α-glucosidase and β-glucuronidase. For instance, certain derivatives exhibited IC50 values significantly lower than that of acarbose (IC50 = 841 μM), highlighting their potential as therapeutic agents for managing diabetes and related metabolic disorders .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Anticancer Study : A series of thieno[2,3-b]thiophene derivatives were tested against prostate cancer cell lines with notable results indicating a structure-activity relationship that correlates with their cytotoxicity.

- Antioxidant Evaluation : The antioxidant capacity was measured through various assays demonstrating that certain derivatives not only scavenge free radicals effectively but also exhibit lower toxicity towards normal cells.

- Enzyme Inhibition : In vitro studies revealed that compounds containing the thiazole moiety inhibited key enzymes involved in glucose metabolism, suggesting their utility in diabetes management.

特性

IUPAC Name |

4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSOKEYTZZBDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327926 | |

| Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721415-79-8 | |

| Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。